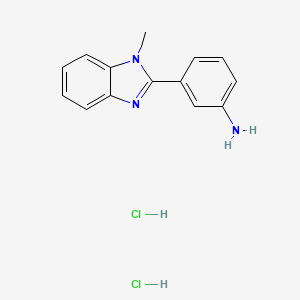![molecular formula C16H21N3O2 B7510990 Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPPM is a piperazine derivative that has shown potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The exact mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, neuroprotective, and antidepressant effects. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer cells, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In animal models of Alzheimer's disease, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to reduce amyloid beta accumulation and improve cognitive function. In animal models of depression, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its relatively simple synthesis method. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is also stable and can be easily stored. However, one of the limitations of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects.
Direcciones Futuras
There are several future directions for the research on Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects. Another direction is to explore the potential therapeutic applications of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of more water-soluble derivatives of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone could improve its utility in lab experiments.
Métodos De Síntesis
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(pyridine-3-carbonyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has demonstrated neuroprotective effects and improved cognitive function in Alzheimer's disease. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has also shown antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(13-4-1-2-5-13)18-8-10-19(11-9-18)16(21)14-6-3-7-17-12-14/h3,6-7,12-13H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVFQIRAMWERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

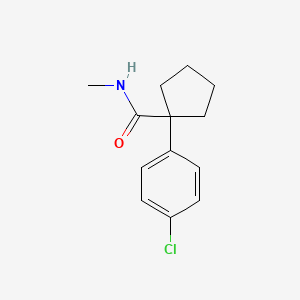
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
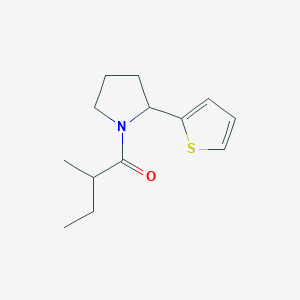
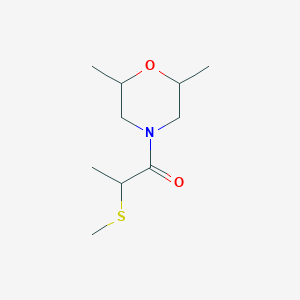
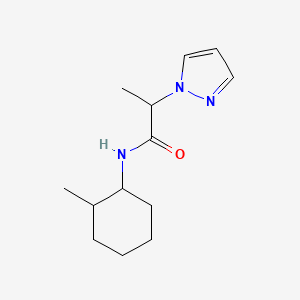
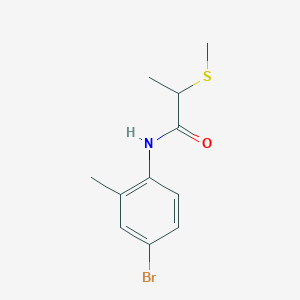
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
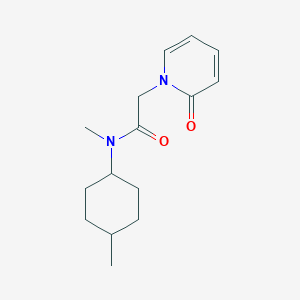


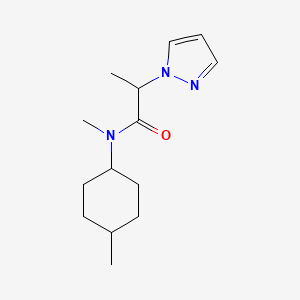
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
